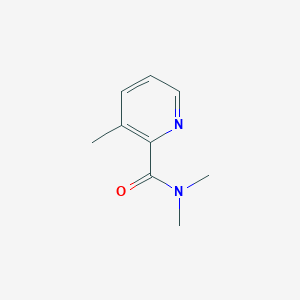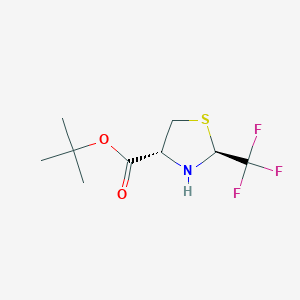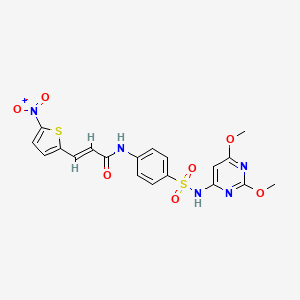
N,N,3-trimethylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,3-trimethylpyridine-2-carboxamide, also known as TMPC, is a chemical compound that has been widely used in scientific research due to its unique properties. TMPC is a member of the pyridine family and is commonly used as a catalyst in various chemical reactions. In
Aplicaciones Científicas De Investigación
Antitumor Activity and Kinase Inhibition
One notable application involves the development of dual Src/Abl kinase inhibitors, demonstrating potent antitumor activity in preclinical assays. Compounds synthesized with similar structural motifs have shown excellent antiproliferative activity against both hematological and solid tumor cell lines, highlighting their potential in oncology. For example, Lombardo et al. (2004) discovered a compound with robust in vivo activity against chronic myelogenous leukemia (CML), showing complete tumor regressions with low toxicity at multiple dose levels due to its favorable pharmacokinetic profile, positioning it for further characterization in oncology indications (Lombardo et al., 2004).
Antifouling Properties and Membrane Technology
Research by Mo et al. (2012) on polyamide nanofiltration membranes has demonstrated that modifying the density of surface carboxyl groups can significantly improve antifouling properties. This finding is particularly relevant in the context of water purification and treatment technologies. By adjusting the chemical composition of these membranes, researchers can achieve lower flux decline and greater fouling reversibility, enhancing the efficiency and longevity of filtration systems (Mo et al., 2012).
Catalytic Processes and Synthetic Chemistry
In synthetic chemistry, N,N,3-trimethylpyridine-2-carboxamide derivatives have been utilized in various catalytic processes, including the aminocarbonylation of nitrogen-containing iodo-heteroaromatics. Takács et al. (2007) demonstrated a palladium-catalyzed process for synthesizing N-substituted nicotinamides and related compounds, showcasing the versatility of these catalysts in facilitating the formation of complex organic molecules (Takács et al., 2007).
Material Science and Engineering
In material science, derivatives of this compound have been explored for their potential in creating advanced polyamides with unique properties. Kricheldorf et al. (2001) conducted research on kinetically controlled polycondensations yielding polyamides with a high degree of branching and narrow polydispersity, demonstrating the impact of cyclization on polymer properties (Kricheldorf et al., 2001).
Pharmaceutical Cocrystals
The design and synthesis of pharmaceutical cocrystals represent another application area. Reddy et al. (2006) investigated the carboxamide-pyridine N-oxide heterosynthon for its ability to assemble isonicotinamide N-oxide in a triple helix architecture. This approach enables the synthesis of cocrystals with barbiturate drugs, offering a method to modify drug properties such as solubility and stability (Reddy et al., 2006).
Propiedades
IUPAC Name |
N,N,3-trimethylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-5-4-6-10-8(7)9(12)11(2)3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWKGVXGJPCWJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-thiophen-2-ylurea](/img/structure/B2729982.png)
![(2-Chloro-4-fluorophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2729984.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2729985.png)

![N-[(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B2729989.png)

![2-(4-Cyanobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2729991.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2729998.png)

![Methyl 2-[[4-methyl-5-[[(3,4,5-triethoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2730001.png)
![4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2730002.png)